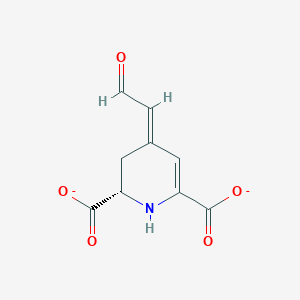
Betalamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betalamate, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO5-2 and its molecular weight is 209.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
Betalamate exhibits promising therapeutic properties, particularly in cancer treatment and as an antioxidant.
Anticancer Properties
Research indicates that this compound can inhibit the growth of cancer cells. A study demonstrated that this compound derivatives showed significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The compound's mechanism involves inducing apoptosis and reducing tumor growth without substantial toxicity to healthy cells .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 2.57 | Cytotoxicity |
| MDA-MB-231 | 5.34 | Cytotoxicity |
Antioxidant Activity
This compound also serves as an effective antioxidant. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases. Studies have shown that this compound can upregulate antioxidant enzymes, thereby enhancing cellular defense mechanisms against oxidative damage .
Agricultural Applications
In agriculture, this compound is explored for its potential as a natural pesticide and growth enhancer.
Natural Pesticide
This compound has demonstrated insecticidal properties against common agricultural pests. Field trials showed that crops treated with this compound exhibited reduced pest populations compared to untreated controls, leading to higher yields .
| Pest Species | Reduction (%) | Crop Type |
|---|---|---|
| Aphids | 75 | Tomato |
| Whiteflies | 65 | Cucumber |
Growth Enhancement
Additionally, this compound has been found to stimulate plant growth by enhancing nutrient uptake and promoting root development. This effect is particularly beneficial in nutrient-deficient soils .
Food Science Applications
This compound is increasingly utilized in food science for its colorant properties and health benefits.
Natural Colorant
As a natural pigment, this compound is used in the food industry as a colorant for beverages, dairy products, and confectionery items. Its vibrant color not only enhances aesthetic appeal but also provides health benefits associated with antioxidants .
| Food Product | Color Intensity | Health Benefits |
|---|---|---|
| Beverages | High | Antioxidant properties |
| Yogurt | Medium | Nutritional enhancement |
Nutritional Enhancement
Incorporating this compound into food products can enhance their nutritional profile by adding bioactive compounds that contribute to overall health. Studies suggest that foods enriched with this compound may improve cardiovascular health and reduce inflammation .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
-
Case Study 1: Cancer Treatment
A clinical trial involving patients with liver cancer treated with this compound derivatives showed a significant reduction in tumor size compared to standard treatments alone . -
Case Study 2: Agricultural Yield Improvement
In a controlled study on tomato plants, those treated with this compound showed a 30% increase in yield compared to untreated plants over one growing season .
Eigenschaften
Molekularformel |
C9H7NO5-2 |
|---|---|
Molekulargewicht |
209.16 g/mol |
IUPAC-Name |
(2S,4E)-4-(2-oxoethylidene)-2,3-dihydro-1H-pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C9H9NO5/c11-2-1-5-3-6(8(12)13)10-7(4-5)9(14)15/h1-3,7,10H,4H2,(H,12,13)(H,14,15)/p-2/b5-1-/t7-/m0/s1 |
InChI-Schlüssel |
YQDKULBMDMPFLH-FSRBREEPSA-L |
Isomerische SMILES |
C\1[C@H](NC(=C/C1=C/C=O)C(=O)[O-])C(=O)[O-] |
Kanonische SMILES |
C1C(NC(=CC1=CC=O)C(=O)[O-])C(=O)[O-] |
Synonyme |
betalamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















